molecular formula C13H16Cl2N2O B12069337 N-(3,4-Dichlorophenyl)-2,2-dimethyl-1-aziridinepropionamide CAS No. 99900-86-4

N-(3,4-Dichlorophenyl)-2,2-dimethyl-1-aziridinepropionamide

Cat. No.: B12069337
CAS No.: 99900-86-4
M. Wt: 287.18 g/mol
InChI Key: YCFOONAIAKNBMP-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2,2-dimethyl-1-aziridinepropionamide is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2,2-dimethyl-1-aziridinepropionamide typically involves the reaction of 3,4-dichloroaniline with a suitable aziridine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the aziridine ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production. The compound is typically purified through crystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2,2-dimethyl-1-aziridinepropionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions may yield amine derivatives.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various substituted aziridines, amines, and hydroxylated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-2,2-dimethyl-1-aziridinepropionamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2,2-dimethyl-1-aziridinepropionamide involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring’s reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. This interaction can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dichlorophenyl)-2,2-dimethyl-1-aziridinepropionamide is unique due to its aziridine ring, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

CAS No.

99900-86-4

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.18 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)propanamide

InChI

InChI=1S/C13H16Cl2N2O/c1-13(2)8-17(13)6-5-12(18)16-9-3-4-10(14)11(15)7-9/h3-4,7H,5-6,8H2,1-2H3,(H,16,18)

InChI Key

YCFOONAIAKNBMP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN1CCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C

Origin of Product

United States

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